3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride
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Overview
Description
3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring and an amine group. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for 3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride involves the reaction of 1-bromo-3,3,3-trifluoropropane with phenyl ethylamine. This reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of trifluoroacetophenone or trifluorobenzoic acid.
Reduction: Formation of 3,3,3-trifluoro-1-phenyl-propan-1-ol.
Substitution: Formation of various substituted phenylpropanamines.
Scientific Research Applications
3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals, where its fluorinated structure imparts desirable properties such as increased stability and bioavailability.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
3,3,3-Trifluoro-1-phenyl-propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3,3,3-Trifluoro-1-phenyl-propan-1-one: A ketone derivative with similar applications in organic synthesis.
3,3,3-Trifluoro-1-phenyl-propionic acid: A carboxylic acid derivative used in the synthesis of pharmaceuticals.
Uniqueness: 3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride is unique due to its amine functionality combined with the trifluoromethyl group, which imparts distinct reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
3,3,3-trifluoro-1-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXZIGGEBOQRKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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